Phosphonic acid, pentyl-, diethyl ester
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Overview
Description
Phosphonic acid, pentyl-, diethyl ester is an organophosphorus compound with the chemical formula (C_9H_{21}O_3P) It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, pentyl-, diethyl ester can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with pentyl bromide under reflux conditions to yield diethyl pentylphosphonate .
Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with alkyl halides. This reaction typically uses a palladium catalyst such as Pd(PPh₃)₄ and occurs under microwave irradiation, resulting in high yields and retention of configuration at the phosphorus center .
Industrial Production Methods
Industrial production of diethyl pentylphosphonate often employs large-scale Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, pentyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, pentyl-, diethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl pentylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphorus atom in the compound can form strong bonds with various biomolecules, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Used in the synthesis of antimicrobial agents and as a reactant in organic synthesis.
Diethyl methylphosphonate: Commonly used as a flame retardant and in the synthesis of other organophosphorus compounds.
Diethyl ethylphosphonate: Utilized in the production of plasticizers and as an intermediate in chemical synthesis.
Uniqueness
Phosphonic acid, pentyl-, diethyl ester is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where other phosphonates may not be as effective, such as in the synthesis of certain biologically active compounds and specialty chemicals .
Properties
CAS No. |
1186-17-0 |
---|---|
Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-diethoxyphosphorylpentane |
InChI |
InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
InChI Key |
RWKSDJWCHGWVBF-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(OCC)OCC |
Canonical SMILES |
CCCCCP(=O)(OCC)OCC |
Synonyms |
Pentylphosphonic acid diethyl ester |
Origin of Product |
United States |
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